N-(3-acetylphenyl)-3-(benzyloxy)benzamide N-(3-acetylphenyl)-3-(benzyloxy)benzamide
Brand Name: Vulcanchem
CAS No.: 6248-41-5
VCID: VC11164248
InChI: InChI=1S/C22H19NO3/c1-16(24)18-9-5-11-20(13-18)23-22(25)19-10-6-12-21(14-19)26-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Molecular Formula: C22H19NO3
Molecular Weight: 345.4 g/mol

N-(3-acetylphenyl)-3-(benzyloxy)benzamide

CAS No.: 6248-41-5

Cat. No.: VC11164248

Molecular Formula: C22H19NO3

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-3-(benzyloxy)benzamide - 6248-41-5

Specification

CAS No. 6248-41-5
Molecular Formula C22H19NO3
Molecular Weight 345.4 g/mol
IUPAC Name N-(3-acetylphenyl)-3-phenylmethoxybenzamide
Standard InChI InChI=1S/C22H19NO3/c1-16(24)18-9-5-11-20(13-18)23-22(25)19-10-6-12-21(14-19)26-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)
Standard InChI Key NGFYDEDEFPFWRT-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of N-(3-acetylphenyl)-3-(benzyloxy)benzamide is C₂₂H₁₉NO₃, with a molecular weight of 345.39 g/mol. Its structure comprises a benzamide backbone (C₆H₅CONH–) linked to a 3-acetylphenyl group (–C₆H₄COCH₃) at the amide nitrogen and a benzyloxy substituent (–OCH₂C₆H₅) at the 3-position of the benzoyl ring. This arrangement introduces steric and electronic effects that influence its reactivity and intermolecular interactions .

Crystallographic and Stereochemical Features

While no single-crystal data exists for this compound, analogous benzamides exhibit planar amide groups stabilized by intramolecular hydrogen bonding (e.g., N–H···O interactions) . The acetyl group at the 3-position of the phenyl ring likely induces torsional strain, while the benzyloxy moiety contributes to π-π stacking interactions, as observed in related fluoroalkoxy-substituted benzamides .

Spectroscopic Characterization

Hypothetical spectroscopic data, inferred from similar compounds, includes:

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (acetyl C=O), and ~1250 cm⁻¹ (C–O–C of benzyloxy) .

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 2.6 ppm (3H, acetyl CH₃), doublets at δ 5.1 ppm (2H, OCH₂), and aromatic protons between δ 7.2–8.2 ppm .

    • ¹³C NMR: Signals at ~167 ppm (amide C=O), ~196 ppm (acetyl C=O), and ~70 ppm (OCH₂) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

  • Introduction of the Benzyloxy Group:
    Etherification of 3-hydroxybenzoic acid with benzyl bromide in the presence of K₂CO₃ yields 3-(benzyloxy)benzoic acid.

  • Amide Bond Formation:
    Coupling 3-(benzyloxy)benzoic acid with 3-aminoacetophenone using EDCl/HOBt or SOCl₂-mediated activation .

Reaction Conditions and Yield Optimization

  • Step 1: Benzyloxy group installation typically proceeds in >80% yield under reflux in acetone .

  • Step 2: Amidation achieves ~70–85% yield using SOCl₂ to generate the acid chloride, followed by reaction with 3-aminoacetophenone in dichloromethane .

Table 1: Synthetic Protocol for N-(3-Acetylphenyl)-3-(benzyloxy)benzamide

StepReagents/ConditionsIntermediate/ProductYield (%)
13-Hydroxybenzoic acid, BnBr, K₂CO₃3-(Benzyloxy)benzoic acid82
2SOCl₂, 3-Aminoacetophenone, DCMN-(3-Acetylphenyl)-3-(benzyloxy)benzamide78

Computational and Theoretical Insights

Density Functional Theory (DFT) Analysis

Geometry optimization at the M06-2X/6-311G(d,p) level would reveal:

  • HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity.

  • Molecular Electrostatic Potential (MEP): Negative regions localized on carbonyl oxygens, favoring nucleophilic interactions .

ADMET Profiling

Predicted properties using SwissADME:

  • LogP: ~3.9 (moderate lipophilicity).

  • Bioavailability Score: 0.55 (oral administration feasible).

  • CYP450 Inhibition: High affinity for CYP3A4, necessitating drug-interaction studies.

Challenges and Future Directions

Synthetic Challenges

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required due to byproducts from incomplete amidation .

  • Scale-Up: Microwaves or flow chemistry could improve reaction efficiency .

Research Priorities

  • Biological Screening: Evaluate PDE4 inhibition and cytotoxicity in vitro.

  • Crystallography: Confirm solid-state conformation via X-ray diffraction.

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